molecular formula C19H16FN5O B605118 (S)-(4-氟苯基)(4-((5-甲基-1H-吡唑-3-基)氨基)喹唑啉-2-基)甲醇 CAS No. 1361415-84-0

(S)-(4-氟苯基)(4-((5-甲基-1H-吡唑-3-基)氨基)喹唑啉-2-基)甲醇

货号 B605118
CAS 编号: 1361415-84-0
分子量: 349.3694
InChI 键: DCRWIATZWHLIPN-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AC410 is a potent, selective, orally-administered, small molecule inhibitor of Janus kinase 2 (JAK2, Kd = 0.18 nM) and has potential utility in autoimmune and inflammatory indications. Activity data: the specificity of AC410 for JAK2 vis-a-vis JAK1 (Kd = 2.5 nM) and JAK3 (Kd = 5 nM).

科学研究应用

结构表征和合成

  • 该化合物已用于合成具有抗菌性质的结构类似衍生物。这些化合物已通过各种方法进行表征,包括紫外线、红外、1H核磁共振、13C核磁共振、质谱和元素分析。它们的抗菌活性也进行了评估 (Raval, Desai, & Desai, 2012)
  • 另一项研究专注于合成和结构表征与(S)-(4-氟苯基)(4-((5-甲基-1H-吡唑-3-基)氨基)喹唑啉-2-基)甲醇相关的同构化合物。发现这些材料与三斜晶系、PĪ对称性相同,并且在不对称单元中包含两个独立的分子 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)

抗菌和抗癌性质

  • 已合成该化合物的各种衍生物,并评估了它们的抗菌活性。其中包括6-溴-2-(3-氯-2-氧代丙基)-3-(4-氟苯基)喹唑啉-4(3H)-酮,显示出潜在的抗菌性质 (Raval, Desai, & Desai, 2012)
  • 该化合物还被用于合成含有喹唑啉酮环的新型香豆素和吡唑基α-氨基膦酸酯,对各种癌细胞系显示出强大的抗癌活性 (Assiri, Ali, Ali, & Yahia, 2018)

药理学评价

  • 研究合成并评估了相关化合物的药理性质,展示了潜在的中枢神经系统抑制活性、抗惊厥性质和低急性毒性。一些化合物显示出潜在的抗精神病效果 (Butler, Wise, & Dewald, 1984)

光化学方法

  • 已使用光化学方法合成氟代喹唑啉-4-酮,这与(S)-(4-氟苯基)(4-((5-甲基-1H-吡唑-3-基)氨基)喹唑啉-2-基)甲醇的结构密切相关。这种方法允许高效制备具有各种氟取代基的化合物 (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004)

其他研究

属性

CAS 编号

1361415-84-0

产品名称

(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

分子式

C19H16FN5O

分子量

349.3694

IUPAC 名称

(S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

InChI

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1

InChI 键

DCRWIATZWHLIPN-KRWDZBQOSA-N

SMILES

O[C@@H](C1=CC=C(F)C=C1)C2=NC(NC3=NNC(C)=C3)=C4C=CC=CC4=N2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AC410;  AC-410;  AC 410.

产品来源

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of (4-fluorophenyl)(4-(5-methyl-4H-pyrazol-3-ylamino)quinazolin-2-yl)methanone (16.66 g, 48 mmol) and [(R)—P-Phos RuCl2(R)-DAIPEN] (217 mg, 0.192 mmol) at room temperature was subjected to five cycles of pressurizing with nitrogen to 40 psi followed by depressurization. Then 1M KOtBu/tBuOH (576 μL, 0.0.576 mmol) in 9:1 i-PrOH/H2O (4 mL) was added and the mixture was subjected to five cycles of pressurizing with nitrogen to 40 psi followed by depressurization. The stirred mixture was then subjected to ten cycles of pressurizing with hydrogen to 435 psi followed by depressurization. The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 40° C. for 18 hrs. The mixture was allowed to cool to room temperature and then carefully vented. The resulting precipitate was collected by filtration and washed with cold MeOH (100 mL) to afford (S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol as a white solid (13.8 g). Chiral HPLC indicated a >99% enantiomeric excess of the earlier eluting enantiomer.
Name
(4-fluorophenyl)(4-(5-methyl-4H-pyrazol-3-ylamino)quinazolin-2-yl)methanone
Quantity
16.66 g
Type
reactant
Reaction Step One
[Compound]
Name
(R)—P-Phos RuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KOtBu tBuOH
Quantity
576 μL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred mixture of compound 1 (418 mg, 1.2 mmol) and (R)—P-Phos RuCl2(R)-DAIPEN (5.4 mg, 0.0048 mmol) at room temperature was subjected to five cycles pressurizing with nitrogen to 40 psi and then depressurizing. Then KOtBu/tBuOH (1 M, 14.4 μL, 0.0144 mmol) in 9:1 i-PrOH/H2O (4 mL) was added and the mixture was subjected to five cycles of pressurizing with nitrogen to 40 psi and then depressurizing. The stirred mixture was then subjected to ten cycles of pressurizing with hydrogen to 435 psi and then depressurizing. The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 50° C. for 18 hrs. The mixture was allowed to cool to room temperature and vented carefully. MeOH (8 mL) was added, and a sample (0.2 mL) was analyzed by chiral HPLC and LCMS (Phenomenex Luna C18) eluted with a gradient of CH3CN in 0.1% aq. HOAc. The above procedure was carried out in analogous fashion in an additional 12 runs. Samples of the required specification (>98%, >95% enantiomeric excess) were combined and filtered through celite, washing with MeOH. The filtrate was concentrated to dryness and further dried under high vacuum overnight to afford compound I as an off-white solid (4.48 g, 12.8 mmol). 1H NMR (300 MHz, DMSO-d6) δ 12.13 (br s, 1H), 10.38 (br s, 1H), 8.59 (d, J=7.7 Hz, 1H), 7.70-7.98 (m, 2H), 7.45-7.64 (m, 3H), 7.06-7.24 (m, 2H), 6.45 (s, 1H), 5.80 (s, 1H), 5.67 (s, 1H), 2.26 (s, 3H); LC-MS (ESI) m/z: 350 (M+H)+. Analysis by chiral HPLC showed a 96.7% enantiomeric excess of the earlier eluting enantiomer.
Name
compound 1
Quantity
418 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R)—P-Phos RuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KOtBu tBuOH
Quantity
14.4 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A stirred mixture of (4-fluorophenyl)(4-(5-methyl-4H-pyrazol-3-ylamino)quinazolin-2-yl)methanone (16.66 g, 48 mmol) and [(R)-P-Phos RuCl2 (R)-DAIPEN] (217 mg, 0.192 mmol) at room temperature was subjected to five cycles of pressurizing with nitrogen to 40 psi followed by depressurization. Then 1M KOtBu/tBuOH (576 μL, 0.0.576 mmol) in 9:11-PrOH/H2O (4 mL) was added and the mixture was subjected to five cycles of pressurizing with nitrogen to 40 psi followed by depressurization. The stirred mixture was then subjected to ten cycles of pressurizing with hydrogen to 435 psi followed by depressurization. The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 40° C. for 18 hrs. The mixture was allowed to cool to room temperature and then carefully vented. The resulting precipitate was collected by filtration and washed with cold MeOH (100 mL) to afford (S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol as a white solid (13.8 g). Chiral HPLC indicated a >99% enantiomeric excess of the earlier eluting enantiomer.
Name
(4-fluorophenyl)(4-(5-methyl-4H-pyrazol-3-ylamino)quinazolin-2-yl)methanone
Quantity
16.66 g
Type
reactant
Reaction Step One
Name
(R)-P-Phos RuCl2 (R)-DAIPEN
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
KOtBu tBuOH
Quantity
576 μL
Type
reactant
Reaction Step Two
[Compound]
Name
11-PrOH H2O
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A stirred mixture of compound 1 (418 mg, 1.2 mmol) and (R)—P-Phos RuCl2 (R)-DAIPEN (5.4 mg, 0.0048 mmol) at room temperature was subjected to five cycles pressurizing with nitrogen to 40 psi and then depressurizing. Then KOtBu/tBuOH (1 M, 14.4 μL, 0.0144 mmol) in 9:11-PrOH/H2O (4 mL) was added and the mixture was subjected to five cycles of pressurizing with nitrogen to 40 psi and then depressurizing. The stirred mixture was then subjected to ten cycles of pressurizing with hydrogen to 435 psi and then depressurizing. The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 50° C. for 18 hrs. The mixture was allowed to cool to room temperature and vented carefully. MeOH (8 mL) was added, and a sample (0.2 mL) was analyzed by chiral HPLC and LCMS (Phenomenex Luna C18) eluted with a gradient of CH3CN in 0.1% aq. HOAc. The above procedure was carried out in analogous fashion in an additional 12 runs. Samples of the required specification (>98%, >95% enantiomeric excess) were combined and filtered through celite, washing with MeOH. The filtrate was concentrated to dryness and further dried under high vacuum overnight to afford compound 3 as an off-white solid (4.48 g, 12.8 mmol). 1H NMR (300 MHz, DMSO-d6) δ 12.13 (br s, 1H), 10.38 (br s, 1H), 8.59 (d, J=7.7 Hz, 1H), 7.70-7.98 (m, 2H), 7.45-7.64 (m, 3H), 7.06-7.24 (m, 2H), 6.45 (s, 1H), 5.80 (s, 1H), 5.67 (s, 1H), 2.26 (s, 3H); LC-MS (ESI) m/z: 350 (M+H)+. Analysis by chiral HPLC showed a 96.7% enantiomeric excess of the earlier eluting enantiomer.
Name
compound 1
Quantity
418 mg
Type
reactant
Reaction Step One
Name
(R)—P-Phos RuCl2 (R)-DAIPEN
Quantity
5.4 mg
Type
catalyst
Reaction Step One
Name
KOtBu tBuOH
Quantity
14.4 μL
Type
reactant
Reaction Step Two
[Compound]
Name
11-PrOH H2O
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Reactant of Route 2
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Reactant of Route 3
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Reactant of Route 4
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Reactant of Route 5
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Reactant of Route 6
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。